1-(5-amino-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-amino-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone can be synthesized through several synthetic routes. One common method involves the reaction of 5-amino-1H-pyrrolo[2,3-b]pyridin-2-yl with an appropriate acylating agent under controlled conditions. The reaction typically requires a catalyst, such as palladium or copper, and may be carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the use of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(5-amino-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and organic materials.
Biology: It has shown biological activity in various assays, making it a candidate for drug development.
Medicine: Research has explored its use as an inhibitor of certain enzymes, which could be beneficial in treating diseases such as cancer and inflammation.
Industry: The compound's properties make it useful in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism by which 1-(5-amino-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone exerts its effects depends on its molecular targets and pathways. For example, if used as an enzyme inhibitor, the compound may bind to the active site of the enzyme, preventing its normal function. The specific molecular targets and pathways involved would vary depending on the biological context in which the compound is used.
Comparison with Similar Compounds
1-(5-amino-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone is similar to other pyrrolopyridine derivatives, such as 1-(5-amino-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone and 1-(5-amino-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone. These compounds share the pyrrolopyridine core but differ in the position of the amino group and the substituents on the pyridine ring. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(5-amino-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-5(13)8-3-6-2-7(10)4-11-9(6)12-8/h2-4H,10H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INPIPWNVGCBMOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=CC(=CN=C2N1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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